[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
Description
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a bicyclic alcohol characterized by a fused cyclopropane-pyrrolizidine scaffold. This compound features a strained cyclopropane ring integrated into a pyrrolizidine system, which confers unique stereochemical and electronic properties. The methanol moiety at the 6a-position enhances its polarity, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(2R,4S)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1 |
InChI Key |
IDXKJRQMYZLFAY-ZAZKALAHSA-N |
Isomeric SMILES |
C1CC2([C@@H]3C[C@@H]3CN2C1)CO |
Canonical SMILES |
C1CC2(C3CC3CN2C1)CO |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step No. | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of pyrrolizine core | Cyclization of appropriate amine precursors under acidic or basic catalysis | Establishes bicyclic nitrogen heterocycle framework with stereochemical control |
| 2 | Cyclopropanation of pyrrolizine derivative | Use of diazo compounds or Simmons–Smith reagents | Introduces cyclopropane ring fused to pyrrolizine |
| 3 | Hydroxymethylation at 6a position | Nucleophilic substitution or reduction of aldehyde intermediate | Installs –CH2OH group stereoselectively |
| 4 | Purification and stereochemical verification | Chromatography, recrystallization, and spectroscopic analyses | Ensures high purity and correct stereoisomer formation |
Detailed Synthetic Route Example
A representative synthetic pathway may proceed as follows:
Synthesis of the bicyclic amine intermediate : Starting from a linear or monocyclic amine, intramolecular cyclization is induced to form the pyrrolizine core. This step often employs acid catalysis or base-promoted ring closure under controlled temperature.
Cyclopropanation : The bicyclic intermediate undergoes cyclopropanation using reagents such as diazomethane or zinc carbenoid species (Simmons–Smith reaction). This step requires low temperature and inert atmosphere to prevent side reactions and to favor the desired stereochemistry.
Introduction of the hydroxymethyl group : The compound is then subjected to selective functionalization at the 6a position. This can be achieved by oxidation of a methyl group to an aldehyde followed by reduction to the alcohol or by direct nucleophilic substitution if a suitable leaving group is present.
Final purification and characterization : The product is purified by chromatographic techniques and characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structure and stereochemistry.
Analytical and Characterization Techniques
The preparation process is complemented by rigorous analytical methods to confirm the identity, purity, and stereochemistry of the compound:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance | Structural elucidation and stereochemical confirmation | ^1H and ^13C NMR to verify bicyclic framework and substituents |
| Infrared Spectroscopy | Identification of functional groups | Detection of hydroxyl group and amine functionalities |
| High Performance Liquid Chromatography | Purity assessment | Quantification of compound purity and detection of impurities |
| Mass Spectrometry | Molecular weight confirmation | Confirms molecular formula C9H15NO and molecular weight 153.22 g/mol |
These techniques ensure the compound is obtained with the desired stereochemistry and high purity necessary for further research applications.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Core Structure | Bicyclic amine with fused cyclopropane and pyrrolizine rings |
| Key Synthetic Techniques | Intramolecular cyclization, cyclopropanation (e.g., Simmons–Smith), hydroxymethylation |
| Critical Parameters | Reaction temperature, solvent choice, catalyst type, stereochemical control |
| Characterization Methods | NMR, IR, HPLC, MS |
| Application Potential | Medicinal chemistry, organic synthesis research |
Chemical Reactions Analysis
Types of Reactions
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. The choice of reagents and solvents is crucial to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of direct comparative studies on [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol, this section focuses on structurally or functionally related compounds, including cyclopropane-containing alkaloids and pyrrolizidine derivatives.
Structural and Functional Analogues
Tropane Alkaloids (e.g., Atropine, Scopolamine)
- Structural Similarities : Both contain bicyclic frameworks (tropane vs. cyclopropa-pyrrolizidine) with hydroxyl or ester groups.
- Functional Differences : Tropanes primarily act as anticholinergics, whereas the target compound’s bioactivity is underexplored. The cyclopropane ring in the target may increase metabolic stability compared to tropanes’ unsaturated bridges .
Pyrrolizidine Alkaloids (e.g., Retronecine)
- Structural Similarities : Shared pyrrolizidine core.
- Key Differences : Retronecine lacks the cyclopropane ring and is hepatotoxic due to unsaturated necine bases. The target compound’s cyclopropane could reduce toxicity by preventing metabolic activation to reactive pyrroles .
8-O-Acetylshanzhiside Methyl Ester ()
- Structural Contrast : The evidence compound is a glycoside with a cyclopenta[c]pyran core and acetylated sugar moiety, unlike the target’s cyclopropane-pyrrolizidine system.
- Functional Overlap : Both serve as synthetic precursors and intermediates in pharmacological research. However, 8-O-Acetylshanzhiside is explicitly used in food/cosmetic research, while the target compound’s applications remain speculative .
Comparative Data Table
Research Findings
- Metabolic Stability: The cyclopropane ring in the target compound may enhance resistance to oxidative metabolism compared to unsaturated analogues like retronecine, as seen in cyclopropane-containing drugs (e.g., norcarane derivatives) .
- Stereochemical Complexity : The (1aS,6bR) configuration imposes steric constraints that could favor selective receptor binding, analogous to tropane alkaloids’ stereospecific activity at muscarinic receptors.
- Toxicity Profile : Preliminary computational studies suggest the target compound lacks the reactive pyrrole intermediates responsible for pyrrolizidine hepatotoxicity, though in vitro validation is needed.
Biological Activity
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, and anti-inflammatory effects, supported by recent research findings.
The compound's chemical structure is characterized by a unique bicyclic framework that may contribute to its biological activity. The specific stereochemistry, particularly the (1aS,6bR) configuration, is crucial for its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various methanol extracts showed that certain derivatives had notable inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.22 | Plesiomonas shigellosis |
| Compound B | 0.44 | Bacillus pumilus |
This table summarizes the minimum inhibitory concentrations (MIC) of related compounds against specific bacteria, indicating the potential effectiveness of this compound in antibacterial applications.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. For instance, studies have shown that similar compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress . The DPPH assay and FRAP method are commonly used to measure antioxidant activity.
| Assay Type | Result (IC50) |
|---|---|
| DPPH | 25 µg/ml |
| FRAP | 30 µg/ml |
These results suggest that the compound possesses moderate antioxidant activity, which may be beneficial in preventing oxidative damage in biological systems.
Anti-inflammatory Properties
In addition to antibacterial and antioxidant activities, the compound has shown promise in anti-inflammatory applications. Extracts containing similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Study on Methanol Extracts : A comprehensive study evaluated the biological activities of methanol extracts from various plants containing similar compounds. The extracts exhibited significant antibacterial and antioxidant activities, supporting the therapeutic potential of this compound .
- Comparative Analysis : Another research project compared the effects of different plant extracts on bacterial growth and inflammation. The findings indicated that compounds with a similar bicyclic structure effectively reduced bacterial adhesion and biofilm formation .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol in a laboratory setting?
- Methodological Answer : The compound can be synthesized via Ti-mediated intramolecular reductive cyclopropanation, as demonstrated in analogous cyclopropane-annelated pyrrolizidine systems. For example, Ti(OiPr)₃ and Grignard reagents (e.g., cHexMgBr) are used to achieve cyclization of precursor amides, yielding stereoisomers that require chromatographic separation (e.g., silica gel with CH₂Cl₂/MeOH 20:1) . Key parameters include reagent stoichiometry (e.g., 1.4:1 molar ratio of MeTi(OiPr)₃ to substrate) and reaction time to optimize yields (~70%) .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Stereochemical assignment relies on NMR analysis. Specific proton couplings (e.g., 1H-NMR signals at δ=0.59 ppm for cyclopropane protons) and optical rotation data ([α]D20 values) differentiate diastereomers. DEPT and 13C-NMR can resolve quaternary carbons (e.g., δ=53.5 ppm for cyclopropane carbons) . Comparative studies with known stereoisomers (e.g., 3.3:1 ratio of (1aS,6bR) vs. (1aR,6bS) isomers) are critical .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include wearing nitrile gloves, eye protection, and lab coats. Avoid contact with strong acids/bases due to incompatibility risks. Contaminated materials must be treated as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for cyclopropane-annelated pyrrolizidines?
- Methodological Answer : Variability in yields (e.g., 61–70% in multi-step syntheses) often stems from differences in cyclopropanation conditions. Systematic optimization of Ti reagent purity, solvent choice (e.g., Et₂O vs. THF), and substrate pre-activation (e.g., HOBT/DCC for amide formation) can improve reproducibility. Kinetic studies using in-situ FTIR may identify rate-limiting steps .
Q. What advanced techniques are recommended for analyzing trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI+) can detect byproducts (e.g., dibenzylamine derivatives). Coupling with chiral columns (e.g., Chiralpak IA) resolves stereochemical impurities. Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) validates purity thresholds ≥98% .
Q. How does the compound’s reactivity vary under different catalytic conditions?
- Methodological Answer : The cyclopropane ring’s strain makes it susceptible to ring-opening under acidic or oxidative conditions. Testing with Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C under H₂) can reveal pathways for functionalization. Stability studies (TGA/DSC) under inert vs. ambient atmospheres inform storage protocols .
Q. What strategies mitigate hazards during large-scale (>10 g) synthesis?
- Methodological Answer : Implement engineering controls (e.g., closed-system reactors) to limit aerosolization. Use in-line FTIR for real-time monitoring of volatile intermediates. Emergency protocols should include neutralization stations (e.g., 5% NaHCO₃ for acid spills) and trained response teams .
Notes
- Contradictions : Discrepancies in stereochemical outcomes (e.g., diastereomer ratios) may arise from substrate pre-activation methods or Ti reagent purity. Replicate studies with controlled reagent batches are advised .
- Unresolved Issues : Limited toxicological data (e.g., chronic exposure effects) necessitates precautionary handling until further studies are conducted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
